molecular formula C21H25ClN2O2 B5546100 1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide

1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide

Cat. No. B5546100
M. Wt: 372.9 g/mol
InChI Key: ZZKKTMNHHUWHTE-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide is a chemical compound that is widely used in scientific research. It is a selective antagonist of the dopamine D3 receptor, which plays an important role in the regulation of mood, motivation, and reward. This compound has been studied extensively for its potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders.

Scientific Research Applications

Synthesis and Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including structures related to 1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Modifications to the benzamide group, specifically introducing bulky moieties, significantly increased activity. The presence of alkyl or phenyl groups at the benzamide's nitrogen atom notably enhanced the compounds' effectiveness. Among the synthesized derivatives, one compound was identified as a highly potent AChE inhibitor, indicating potential for development as an antidementia agent (Sugimoto et al., 1990).

Molecular Interaction with CB1 Cannabinoid Receptor

Research into N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound structurally related to this compound, demonstrated potent and selective antagonism towards the CB1 cannabinoid receptor. Molecular modeling and conformational analysis were utilized to understand its interaction with the receptor, highlighting the significance of the N1 aromatic ring and the C5 aromatic ring in antagonist activity. This study contributes to the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Structure-Activity Relationships in Acetylcholinesterase Inhibition

Further exploration into the structure-activity relationships (SAR) of acetylcholinesterase inhibitors led to the identification of potent inhibitors within the series of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives. The introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced activity, with one compound exhibiting significant selectivity for AChE over BuChE and demonstrating a dose-dependent inhibitory effect on AChE in rat brain (Sugimoto et al., 1992).

properties

IUPAC Name

1-benzyl-N-[2-(4-chlorophenoxy)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c22-19-6-8-20(9-7-19)26-15-12-23-21(25)18-10-13-24(14-11-18)16-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKKTMNHHUWHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCOC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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